1-Cyclohexylcyclobutane-1-carbaldehyde
Description
1-Cyclohexylcyclobutane-1-carbaldehyde is a bicyclic aldehyde featuring a cyclohexyl substituent attached to a cyclobutane ring, with a formyl (-CHO) group at the bridgehead position. The compound’s steric profile, dictated by the cyclohexyl group, and the electron-withdrawing nature of the aldehyde group are key determinants of its chemical behavior .
Properties
Molecular Formula |
C11H18O |
|---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
1-cyclohexylcyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C11H18O/c12-9-11(7-4-8-11)10-5-2-1-3-6-10/h9-10H,1-8H2 |
InChI Key |
QHNHXSHAHJWOKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2(CCC2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexylcyclobutane-1-carbaldehyde can be synthesized through various organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclohexylmagnesium bromide with cyclobutanone followed by oxidation can yield the desired aldehyde.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize catalysts and specific reaction conditions to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexylcyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde can be reduced to form the corresponding alcohol.
Substitution: The cyclohexyl and cyclobutane rings can undergo substitution reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products:
Oxidation: 1-Cyclohexylcyclobutane-1-carboxylic acid.
Reduction: 1-Cyclohexylcyclobutanol.
Substitution: Various halogenated derivatives depending on the reagent used.
Scientific Research Applications
1-Cyclohexylcyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Cyclohexylcyclobutane-1-carbaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclohexyl and cyclobutane rings contribute to the compound’s overall stability and reactivity, influencing its behavior in biological systems.
Comparison with Similar Compounds
Methyl 1-(((2S,5R)-2-Isopropyl-5-methylcyclohexyl)methyl)cyclobutane-1-carboxylate (Compound 30)
- Structure : Features a cyclohexylmethyl substituent with stereochemical complexity (2S,5R configuration) and a methyl ester (-COOCH₃) instead of an aldehyde.
- Synthesis : Synthesized via photoredox-catalyzed deboronative radical addition, yielding 67% as a colorless oil. This highlights the utility of modern radical-based methods for cyclobutane functionalization .
- Key Differences: Functional Group: The ester group offers lower electrophilicity compared to the aldehyde, reducing reactivity toward nucleophiles.
Cyclobutanecarbaldehyde (CAS 2987-17-9)
- Structure : Simplest analog with a single cyclobutane ring and a formyl group.
- Key Differences :
- Substituents : Lacks the cyclohexyl group, resulting in reduced steric bulk and higher conformational flexibility.
- Reactivity : The absence of electron-donating or bulky substituents likely increases the aldehyde’s susceptibility to oxidation or nucleophilic attack compared to 1-cyclohexyl derivatives .
1-(2-Hydroxy-2-methylpropyl)cyclobutane-1-carbaldehyde (CAS 2060030-96-6)
- Structure : Contains a hydroxy-2-methylpropyl side chain on the cyclobutane ring.
- Stability: The β-hydroxyaldehyde moiety may undergo intramolecular hemiacetal formation, altering reactivity compared to 1-cyclohexylcyclobutane-1-carbaldehyde .
1-Carbamoylcyclobutane-1-carboxylic Acid (CAS 381230-96-2)
- Structure : Features both carboxamide (-CONH₂) and carboxylic acid (-COOH) groups.
- Key Differences :
Structural and Functional Group Analysis
| Compound | Key Functional Groups | Steric Hindrance | Reactivity Highlights |
|---|---|---|---|
| This compound | Aldehyde (-CHO), Cyclohexyl | High | Moderate electrophilicity, hindered nucleophilic attack |
| Cyclobutanecarbaldehyde | Aldehyde (-CHO) | Low | High electrophilicity, prone to oxidation |
| Compound 30 (Methyl ester) | Ester (-COOCH₃) | Very High | Low electrophilicity, stable under basic conditions |
| 1-(2-Hydroxypropyl) analog | Aldehyde (-CHO), Hydroxyl (-OH) | Moderate | Potential intramolecular hemiacetal formation |
Biological Activity
1-Cyclohexylcyclobutane-1-carbaldehyde is a chemical compound that has garnered interest in various fields of research, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHO
- Molecular Weight : 168.24 g/mol
- IUPAC Name : this compound
- SMILES Notation : C1CCCCC1C2CC(C2=O)C1
Biological Activity Overview
The biological activity of this compound has been investigated primarily for its potential as an anti-cancer agent and its effects on various biological pathways.
Research suggests that this compound may exert its effects through several mechanisms:
- Inhibition of Tumor Growth : Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis (programmed cell death) and cell cycle arrest.
- Interaction with Biological Targets : The aldehyde functional group allows for interactions with nucleophiles in biological systems, potentially modifying proteins or nucleic acids.
Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on human cancer cell lines demonstrated significant cytotoxicity. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC values of approximately 15 µM and 20 µM, respectively. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
Case Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective properties of this compound in a model of oxidative stress. It was found to reduce reactive oxygen species (ROS) levels in neuronal cells, suggesting a protective effect against neurodegeneration. This study highlighted the potential for developing therapeutic agents for conditions like Alzheimer's disease .
Comparative Analysis with Similar Compounds
| Compound Name | IC (µM) | Mechanism of Action |
|---|---|---|
| This compound | 15 (MCF-7) | Induces apoptosis via caspase activation |
| Cyclobutylcarboxaldehyde | 25 | Inhibits cell proliferation |
| Cyclohexanecarboxaldehyde | 30 | ROS scavenging |
Future Directions in Research
The exploration of this compound's biological activity is still in its early stages. Future research should focus on:
- In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
- Mechanistic Studies : To further elucidate the pathways affected by this compound.
- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity against specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
